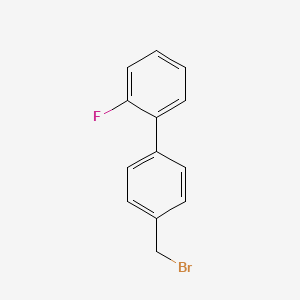
4'-(Bromomethyl)-2-fluoro-1,1'-biphenyl
Overview
Description
4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a bromomethyl group at the 4’ position and a fluorine atom at the 2 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl typically involves a multi-step process. One common method starts with the bromination of 2-fluoro-1,1’-biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the 4’ position . The resulting intermediate is then subjected to a methylation reaction using a suitable methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the bromomethyl group .
Industrial Production Methods: In an industrial setting, the production of 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and methylation steps but is optimized for large-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and bases (e.g., K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Substituted biphenyl derivatives.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methylated biphenyl derivatives.
Scientific Research Applications
4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
4’-(Bromomethyl)-1,1’-biphenyl: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
2-Fluoro-1,1’-biphenyl: Lacks the bromomethyl group, affecting its potential for further functionalization.
4’-(Chloromethyl)-2-fluoro-1,1’-biphenyl: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness: 4’-(Bromomethyl)-2-fluoro-1,1’-biphenyl is unique due to the combination of the bromomethyl and fluorine substituents, which confer distinct electronic and steric properties. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(bromomethyl)-4-(2-fluorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUALJYDYRRWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
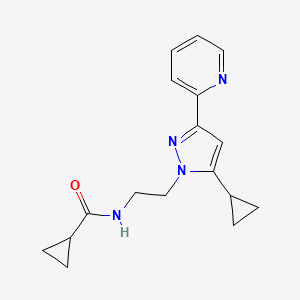
![3-(3-chlorophenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2406491.png)
![7-Hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2406492.png)
![1-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea](/img/structure/B2406493.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2406494.png)


![2-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2406497.png)


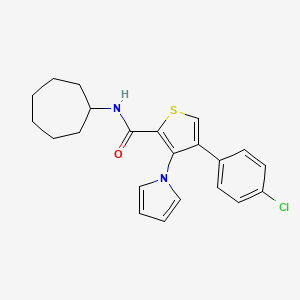
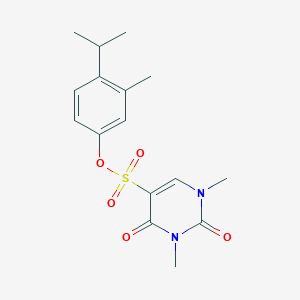
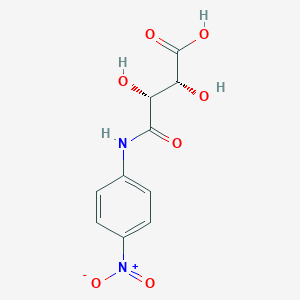
![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2406511.png)
